Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)-
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Overview
Description
Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- is a chemical compound with the molecular formula C8H6Cl3NO3S It is known for its unique structure, which includes a trichloroacetamide group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- typically involves the reaction of trichloroacetyl chloride with phenylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield trichloroacetic acid and phenylsulfonamide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic solutions at elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- can be formed.
Oxidation Products: Oxidation of the phenylsulfonyl group can lead to the formation of sulfonic acids.
Hydrolysis Products: Hydrolysis yields trichloroacetic acid and phenylsulfonamide as major products.
Scientific Research Applications
Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trichloroacetamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The trichloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenylsulfonyl group can modulate the compound’s reactivity and influence its interaction with enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)-: Similar structure but with a methyl group on the phenyl ring.
Acetamide, 2,2,2-trichloro-N-(4-methoxyphenyl)-: Contains a methoxy group on the phenyl ring.
Acetamide, 2,2,2-trichloro-N-(phenylmethyl)-: Features a benzyl group instead of a phenylsulfonyl group.
Uniqueness
Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- is unique due to the presence of both trichloroacetamide and phenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
17811-64-2 |
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Molecular Formula |
C8H6Cl3NO3S |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C8H6Cl3NO3S/c9-8(10,11)7(13)12-16(14,15)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
InChI Key |
USUNCPZAQBCWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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